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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

challenges in the recruitment for clinical trials of Tildacerfont for Congenal Adrenal

Hyperplasia (CAH).

Frequently Asked Questions (FAQs)
Q1: We are experiencing slower than expected recruitment for our Tildacerfont trial. What are

some common reasons for this?

A1: Slow recruitment in Tildacerfont clinical trials can stem from several factors. One

significant challenge has been overly restrictive eligibility criteria. For instance, initial protocols

for the CAHmelia-204 study had a narrow androstenedione (A4) inclusion criterion (≤1.5X the

upper limit of normal), which limited the pool of eligible patients.[1] Additionally, as Congenital

Adrenal Hyperplasia (CAH) is a rare disease, recruitment is inherently challenging due to a

small and geographically dispersed patient population.[2][3]

Q2: What protocol amendments have been successfully implemented to accelerate

Tildacerfont trial recruitment?

A2: To enhance patient recruitment for the CAHmelia-204 study, Spruce Biosciences

implemented two key protocol changes. They broadened the androstenedione (A4) inclusion

criterion from ≤1.5X to ≤2.5X the upper limit of normal (ULN). They also eliminated the

requirement for patients to convert to a specific glucocorticoid regimen upon entering the study,
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allowing them to continue their existing treatment.[1] These changes were intended to increase

the number of eligible patients and reduce the burden on participants.

Q3: We are observing low compliance with the study drug and/or the standard of care

glucocorticoids. Is this a known issue in Tildacerfont trials?

A3: Yes, low compliance has been a significant challenge, particularly in studies involving

patients with poor disease control. In the CAHmelia-203 trial, which enrolled adults with severe

hyperandrogenemia, low compliance with both Tildacerfont and glucocorticoids was a primary

reason for the study not meeting its primary efficacy endpoint.[4][5] Reports indicated that only

about 50% of patients reported 80% or greater compliance, leading to lower-than-expected

drug exposure.[4][5][6] This patient population is often described as "difficult-to-treat" with

"challenging real-life compliance with daily GCs".[4][6]

Q4: How has the geographical distribution of trial sites impacted recruitment for Tildacerfont
studies?

A4: To accelerate patient enrollment in the CAHmelia program, Spruce Biosciences

significantly expanded the number of global trial sites, with plans to add up to 50 new sites for a

total of up to 130 worldwide.[1][7] This strategy suggests that a limited number of initial sites

may have been a bottleneck in accessing a sufficient number of patients for this rare disease.

Troubleshooting Guides
Issue: Difficulty meeting enrollment targets due to strict
eligibility criteria.
Root Cause Analysis:

Narrow Biomarker Range: The initial androstenedione (A4) inclusion criteria may be too

restrictive, excluding a significant portion of the real-world patient population.

Complex Treatment Regimen Requirements: Mandating a switch in glucocorticoid therapy

can be a barrier for patients who are stable on their current regimen.

Troubleshooting Steps:
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Re-evaluate Biomarker Cutoffs: Analyze screening data to determine if the current A4

inclusion criteria are a major driver of screen failures. Consider amending the protocol to a

broader, yet still clinically relevant, range, as was done for the CAHmelia-204 trial (from

≤1.5X to ≤2.5X ULN).[1]

Simplify Glucocorticoid Requirements: Assess the necessity of a mandatory glucocorticoid

conversion. Allowing patients to remain on their existing, stable glucocorticoid regimen can

lower the barrier to participation.[1]

Consult with Principal Investigators: Engage with study investigators to gather their feedback

on the stringency of the eligibility criteria and its impact on identifying suitable candidates.

Issue: Poor patient adherence to study medication
and/or background therapy.
Root Cause Analysis:

Patient Population Characteristics: Patients with severe, poorly controlled CAH may have

historical challenges with medication adherence.[4][5]

Treatment Fatigue: In a lifelong chronic condition like CAH, patients may experience burnout

with complex treatment regimens.

Lack of Perceived Efficacy: If patients do not experience a noticeable improvement in their

symptoms, their motivation to adhere to the study protocol may decrease.

Troubleshooting Steps:

Enhanced Patient Education: Implement more robust patient and family education programs

at the start of and throughout the trial. This should emphasize the importance of adherence

to both the investigational drug and their standard glucocorticoid therapy.

Simplify Dosing Regimens: If possible within the study protocol, simplify the dosing and

administration schedule to reduce the burden on patients.

Regular Adherence Monitoring: Utilize patient diaries, pill counts, and potentially digital

reminders to monitor and encourage adherence.
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Frequent Patient Engagement: Increase the frequency of contact between the study site and

the patient (e.g., phone calls, telehealth visits) to provide support and address any issues

promptly.

Data Presentation
Table 1: Protocol Amendments to Enhance Recruitment in the CAHmelia-204 Trial

Protocol Parameter
Original
Specification

Amended
Specification

Rationale for
Change

Androstenedione (A4)

Inclusion Criterion

≤1.5X the upper limit

of normal (ULN)

≤2.5X the upper limit

of normal (ULN)

To increase the pool

of eligible patients

based on screening

data.[1]

Glucocorticoid (GC)

Regimen

Mandatory conversion

to a pre-defined GC

regimen

Patients allowed to

continue their existing

GC regimen

To reduce the burden

on participants and

make the trial more

accessible.[1]

Table 2: Compliance Data from the CAHmelia-203 Trial

Compliance Metric Reported Percentage Implication

Patients with ≥80%

Compliance (Study Medication

& GC)

Approximately 50%

Lower-than-expected drug

exposure, contributing to the

trial not meeting its primary

endpoint.[4][5][6]

Experimental Protocols
While detailed, proprietary experimental protocols for the Tildacerfont clinical trials are not fully

available in the public domain, the general methodology can be outlined based on publicly

available information.
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Protocol Outline: Phase 2b Study of Tildacerfont in Adults with Classic CAH (Similar to

CAHmelia-203/204)

Patient Screening and Enrollment:

Confirm diagnosis of classic CAH due to 21-hydroxylase deficiency.

Assess baseline hormone levels, particularly androstenedione (A4), against the protocol's

inclusion criteria.

Document the patient's current, stable glucocorticoid regimen.

Obtain informed consent.

Randomization and Blinding:

Patients are randomized in a double-blind fashion to receive either Tildacerfont at a

specific dose or a placebo.

Treatment Period:

Patients self-administer the oral investigational drug or placebo once daily for a pre-

specified duration (e.g., 12 or 24 weeks).

Patients continue their stable glucocorticoid therapy. In studies focused on GC reduction, a

pre-defined algorithm for dose reduction may be implemented based on hormone level

monitoring.

Efficacy and Safety Monitoring:

Regularly collect blood samples to measure levels of A4, ACTH, and other relevant

hormones at specified time points (e.g., baseline, week 4, week 12).

Monitor for adverse events through patient reporting and clinical assessments.

Assess patient compliance with the investigational drug and glucocorticoid therapy.

Endpoint Analysis:
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The primary endpoint is typically the change in A4 from baseline to a specific time point or

the proportion of patients achieving a certain reduction in their glucocorticoid dose while

maintaining androgen control.

Secondary endpoints may include changes in other hormone levels, safety, and

tolerability.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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